molecular formula C24H30N4O4 B2531644 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide CAS No. 941995-02-4

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide

Cat. No.: B2531644
CAS No.: 941995-02-4
M. Wt: 438.528
InChI Key: PAGIVXWWCYQCMB-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide is a useful research compound. Its molecular formula is C24H30N4O4 and its molecular weight is 438.528. The purity is usually 95%.
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Scientific Research Applications

Role in Orexin Receptor Mechanisms

Research into orexin receptors, which are involved in the regulation of feeding, arousal, stress, and substance abuse, has identified compounds that can selectively antagonize these receptors, potentially offering a new avenue for treating binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Synthesis and Characterization of Novel Compounds

Studies have focused on the synthesis and characterization of new chemical entities, such as chiral dihydropyridines, which are crucial for understanding chemical reactions and developing new therapeutic agents. These synthesized compounds have been characterized using various analytical techniques, demonstrating the breadth of chemical research and its applications in developing new materials and molecules (Chen Si-haia, 2011).

Virtual Screening and Pharmacokinetic Studies

Virtual screening techniques have led to the identification of compounds with potential therapeutic effects against breast cancer metastasis, highlighting the role of computational methods in accelerating drug discovery and development. Such studies underscore the importance of integrating computational and experimental approaches in pharmaceutical research (Wang et al., 2011).

Development of Fluorescent Probes

The creation of fluorescent probes based on the 1,2,5-triphenylpyrrole core for the detection of low levels of carbon dioxide demonstrates the intersection of chemical synthesis and sensor technology. These probes have significant applications in biological and medical research, offering tools for real-time and quantitative detection of CO2 (Wang et al., 2015).

Exploration of Melanin-Concentrating Hormone Receptor Antagonists

The identification and development of melanin-concentrating hormone receptor 1 antagonists for the treatment of obesity exemplify the application of novel compounds in addressing metabolic disorders. This research contributes to the understanding of molecular mechanisms underlying obesity and offers potential pathways for therapeutic intervention (Souers et al., 2005).

Future Directions

The study of oxalamide derivatives is a promising area of research due to their potential biological activities. Future research could focus on synthesizing this compound and testing its biological activity .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O4/c1-27(2)19-8-6-18(7-9-19)20(28-11-3-4-12-28)15-26-24(30)23(29)25-14-17-5-10-21-22(13-17)32-16-31-21/h5-10,13,20H,3-4,11-12,14-16H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGIVXWWCYQCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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